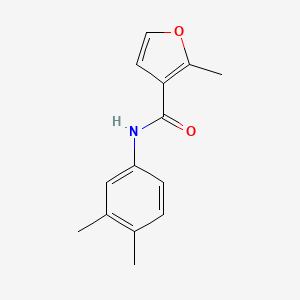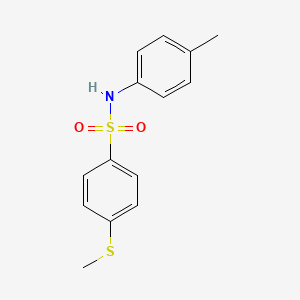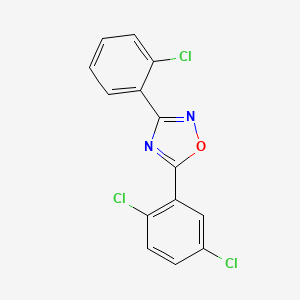
N-(3,4-dimethylphenyl)-2-methyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-methyl-3-furamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMF is a furan derivative that is commonly used as a solvent in various industries, including pharmaceuticals, polymers, and electronics. However, in recent years, DMF has been studied extensively for its potential applications in medicine and biotechnology.
Wirkmechanismus
N-(3,4-dimethylphenyl)-2-methyl-3-furamide's mechanism of action is not fully understood. However, it has been suggested that this compound's anti-inflammatory and immunomodulatory effects are mediated by the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of glutathione, a potent antioxidant, in cells. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines in cells. This compound has been shown to promote the differentiation of regulatory T cells, which play a crucial role in immune regulation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethylphenyl)-2-methyl-3-furamide has several advantages for lab experiments. This compound is a stable and non-toxic compound that can be easily synthesized. This compound is also soluble in various solvents, making it easy to use in experiments. However, this compound has some limitations for lab experiments. This compound is sensitive to light and air, and its stability can be affected by storage conditions. This compound can also interfere with some assays, such as the MTT assay, which measures cell viability.
Zukünftige Richtungen
N-(3,4-dimethylphenyl)-2-methyl-3-furamide has shown significant potential for various applications in medicine and biotechnology. Future research could focus on further elucidating this compound's mechanism of action and identifying its molecular targets. Future research could also focus on developing new derivatives of this compound with improved properties. This compound's potential as a therapy for various diseases could also be explored further in preclinical and clinical studies. Additionally, this compound's potential applications in other fields, such as materials science and energy storage, could also be investigated.
Synthesemethoden
N-(3,4-dimethylphenyl)-2-methyl-3-furamide is synthesized by the reaction of furfurylamine and 3,4-dimethylbenzoyl chloride in the presence of a base catalyst. The reaction results in the formation of this compound as a white crystalline solid. The purity of this compound can be further improved by recrystallization or distillation.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-2-methyl-3-furamide has been studied extensively for its potential applications in medicine and biotechnology. This compound has been shown to have anti-inflammatory, antioxidant, and immunomodulatory properties. It has been studied as a potential treatment for various autoimmune diseases, including multiple sclerosis, psoriasis, and Crohn's disease. This compound has also been studied as a potential therapy for cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-4-5-12(8-10(9)2)15-14(16)13-6-7-17-11(13)3/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHNFHSSGMLTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(OC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B5705858.png)


![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5705875.png)
![3-chloro-4-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5705877.png)
![N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5705884.png)
![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide](/img/structure/B5705899.png)


![2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine](/img/structure/B5705930.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B5705931.png)

![3-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5705943.png)